

An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1304782

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This technical guide provides a comprehensive overview of **2-Fluoro-4-isopropoxybenzoic acid**, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic data. Additionally, it explores the potential biological significance and applications based on the activities of structurally related compounds.

Chemical Identity and Nomenclature

The compound with the common name **2-Fluoro-4-isopropoxybenzoic acid** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-fluoro-4-propan-2-yloxybenzoic acid[[1](#)]

Synonyms: **2-Fluoro-4-isopropoxybenzoic acid**, Benzoic acid, 2-fluoro-4-(1-methylethoxy)-[[1](#)]

CAS Number: 289039-81-2[[1](#)]

Molecular Formula: C₁₀H₁₁FO₃[[1](#)]

Molecular Weight: 198.19 g/mol [[1](#)]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Fluoro-4-isopropoxybenzoic acid** is presented in Table 1. These properties are crucial for its handling, formulation, and development in a laboratory or industrial setting.

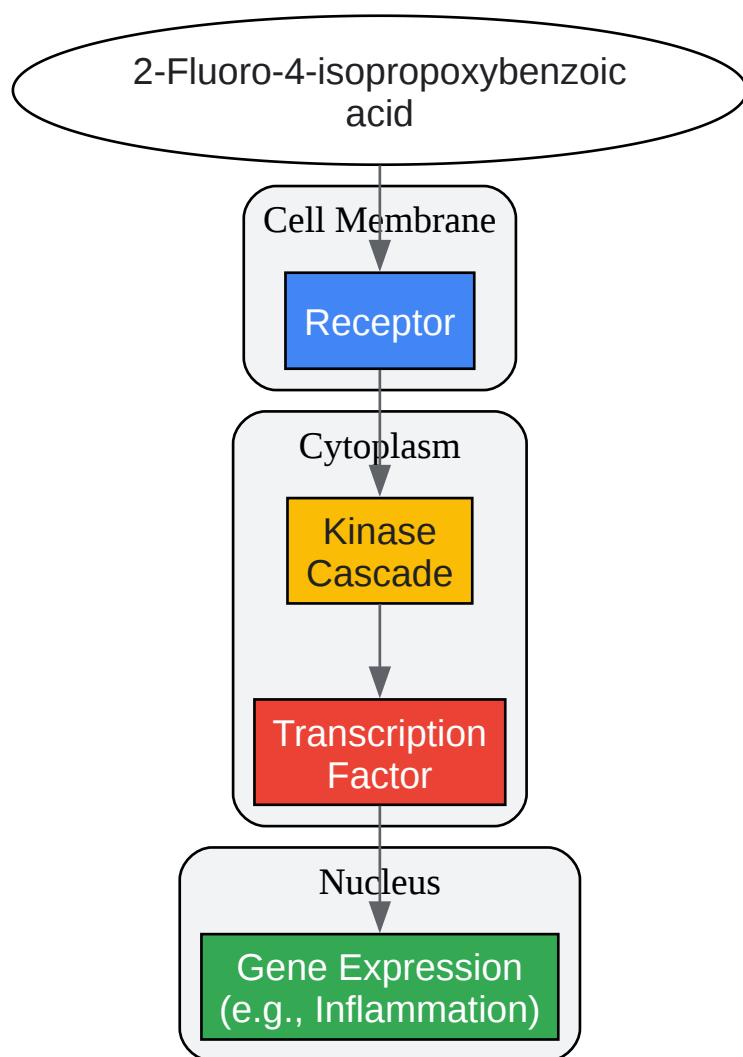
Property	Value	Source
Molecular Weight	198.19 g/mol	[1]
Boiling Point	281.1 ± 20.0 °C at 760 mmHg	ChemSrc
Density	1.211 ± 0.06 g/cm³ (Predicted)	ChemicalBook
pKa	3.72 ± 0.10 (Predicted)	ChemicalBook

Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of **2-Fluoro-4-isopropoxybenzoic acid** is through the Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. This method involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with an isopropyl halide.

Proposed Synthetic Scheme

The overall synthetic transformation is depicted below:



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References

- 1. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304782#iupac-name-for-2-fluoro-4-isopropoxybenzoic-acid]

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